molecular formula C33H34O10 B1295934 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose CAS No. 37074-90-1

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

Cat. No.: B1295934
CAS No.: 37074-90-1
M. Wt: 590.6 g/mol
InChI Key: GTJGUFOLNHYRQE-UHFFFAOYSA-N
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Description

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a chemical compound with the molecular formula C33H34O10. It is a derivative of glucose, where the hydroxyl groups are protected by acetyl groups, and the sixth position is substituted with a trityl group. This compound is often used in organic synthesis and research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the tritylation of the hydroxyl group at the sixth position, followed by acetylation of the remaining hydroxyl groups. The reaction conditions often include the use of trityl chloride (TrCl) and acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent glucose derivative .

Scientific Research Applications

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose involves its interaction with specific molecular targets. The trityl and acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can yield desired intermediates .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the trityl group.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of the trityl group.

    1-Thio-beta-D-glucose tetraacetate: Features a thio group in place of the trityl group

Uniqueness

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is unique due to the presence of the trityl group, which provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry. The trityl group also enhances the compound’s solubility in organic solvents, facilitating various chemical transformations .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-HXBJCGEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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